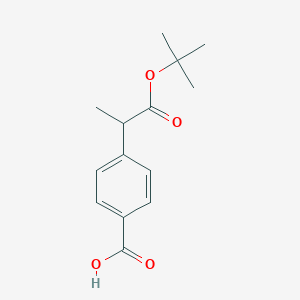

4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid

Description

4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc) group and an ethyl substituent on the aromatic ring. Its molecular weight is approximately 279.33 g/mol. The Boc group acts as a protective moiety for amines, while the ethyl substitution enhances steric and electronic properties, making the compound valuable in organic synthesis and pharmaceutical intermediates. Applications include peptide synthesis, drug design, and as a precursor for complex molecules .

Propriétés

Formule moléculaire |

C14H18O4 |

|---|---|

Poids moléculaire |

250.29 g/mol |

Nom IUPAC |

4-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid |

InChI |

InChI=1S/C14H18O4/c1-9(13(17)18-14(2,3)4)10-5-7-11(8-6-10)12(15)16/h5-9H,1-4H3,(H,15,16) |

Clé InChI |

QDZVUBQXULYBCC-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid typically involves the reaction of benzoic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or sulfuric acid dimethyl ester. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the intermediate products . The reaction mixture is then filtered and washed with cold ether to obtain the final product.

Industrial Production Methods

In industrial settings, the synthesis of 4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid can be achieved using flow microreactor systems. This method allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid include:

Oxidizing agents: Such as chromium trioxide (CrO3) and sulfuric acid (H2SO4) for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.

Applications De Recherche Scientifique

4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Employed in the synthesis of peptides and other biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid involves the interaction of its functional groups with molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. The benzoic acid moiety can participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis .

Comparaison Avec Des Composés Similaires

4-(tert-Butoxycarbonyl)benzoic acid

- Structure : Lacks the ethyl group present in the target compound.

- Molecular Weight : ~237.25 g/mol.

- Reactivity : Simpler structure reduces steric hindrance, making it more reactive in nucleophilic substitutions but less versatile in multi-step syntheses.

- Applications : Primarily used as a Boc-protected intermediate without additional functionalization .

4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid

- Structure : Contains a hydrazine group (-NH-NH₂) instead of a simple ethyl chain.

- Molecular Weight : ~280.32 g/mol.

- Reactivity : The hydrazine moiety enables redox chemistry and coordination with metals, expanding its utility in catalysis and biomolecular interactions.

- Applications : Used in high-temperature Boc deprotection processes and as a redox-active scaffold .

(R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

- Structure : Features a chiral center at the ethyl group’s carbon.

- Molecular Weight : ~279.33 g/mol.

- Reactivity : Enantioselective properties make it critical for synthesizing chiral drugs (e.g., protease inhibitors).

- Applications : Key intermediate in enantioselective synthesis and peptide coupling reactions .

4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid

- Structure : Incorporates a piperidine ring and methoxy linker.

- Molecular Weight : ~335.4 g/mol.

- Reactivity : The piperidine ring introduces basicity and conformational flexibility.

- Applications : Used in PROTACs (Proteolysis Targeting Chimeras) as a semi-flexible linker for protein degradation .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Key Applications |

|---|---|---|---|---|

| 4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid | 279.33 | Boc, ethyl, benzoic acid | DMSO, DMF | Peptide synthesis, drug intermediates |

| 4-(tert-Butoxycarbonyl)benzoic acid | 237.25 | Boc, benzoic acid | THF, chloroform | Simple Boc protection |

| 4-(1-(2-(Tert-Boc)hydrazinyl)ethyl)benzoic acid | 280.32 | Boc, hydrazine, ethyl | Methanol, water | Boc deprotection, redox chemistry |

| (R)-4-(1-((Tert-Boc)amino)ethyl)benzoic acid | 279.33 | Boc, ethyl, chiral center | Ethanol, acetone | Enantioselective drug synthesis |

| 4-((1-(Tert-Boc)piperidin-3-yl)methoxy)benzoic acid | 335.40 | Boc, piperidine, methoxy | DCM, acetonitrile | PROTAC linkers |

Key Research Findings

Reactivity Enhancement: The ethyl group in 4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid increases steric bulk, slowing hydrolysis of the Boc group compared to non-ethyl analogues. This stability is advantageous in prolonged synthetic steps .

Chiral Specificity: The (R)-enantiomer of 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid demonstrates superior binding affinity in enzyme inhibition studies compared to its (S)-counterpart, underscoring the importance of stereochemistry .

Activité Biologique

4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid is a synthetic compound characterized by a benzoic acid moiety, an ethyl group, and a tert-butoxycarbonyl (Boc) protecting group. This structure allows for various applications in organic synthesis and pharmaceutical development. While specific biological activity data for this compound is limited, its structural components suggest potential interactions and activities relevant to medicinal chemistry.

- Molecular Formula : C14H18O4

- Molecular Weight : 278.29 g/mol

This compound's unique structure, particularly the presence of the Boc group, is significant in synthetic pathways, especially in the protection of amines during peptide synthesis.

Biological Activity Overview

The biological activity of compounds containing tert-butoxycarbonyl groups often relates to their role as intermediates in drug design and development. The Boc group is widely used as a protecting group for amines, which are crucial in synthesizing biologically active compounds such as peptides and pharmaceuticals.

Potential Biological Activities

- Antinociceptive Activity : Compounds similar to 4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid have been evaluated for their analgesic properties. For instance, opioid peptides with structural similarities have shown significant antinociceptive effects in vivo, indicating that derivatives of this compound may exhibit similar properties .

- Cytotoxic Activity : Research on related compounds has indicated varying degrees of cytotoxicity against cancer cell lines. The lipophilicity of these compounds often correlates with their ability to induce cell death, suggesting that 4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid could also possess cytotoxic properties due to its structural characteristics .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the chemical structure can influence biological activity. For example:

- Ethyl Substitution : Enhances reactivity and potential binding interactions with biological targets.

- Boc Group : Serves as a protective mechanism that may influence the compound's stability and reactivity during synthesis and biological interactions.

Comparative Analysis

A comparative analysis of structurally similar compounds illustrates the unique features and potential activities of 4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid:

| Compound Name | Unique Features | Potential Activity |

|---|---|---|

| 4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid | Ethyl substitution enhances reactivity | Possible analgesic and cytotoxic effects |

| 4-(tert-Butoxycarbonyl)benzoic acid | Lacks ethyl group; simpler structure | Limited activity data available |

| 4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid | Contains hydrazine; different functional properties | Potentially higher cytotoxicity |

| (R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid | Chiral center; important for enantioselective synthesis | May exhibit varied biological activity based on chirality |

Case Studies

While direct studies on 4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid are scarce, related research provides insights into its potential applications:

- Antinociceptive Activity Studies : In studies involving opioid peptides, compounds with similar structures demonstrated significant analgesic effects when administered in specific doses. For example, certain analogues achieved up to 80% maximal possible effect (MPE) within 15 minutes post-administration .

- Cytotoxicity Assays : Investigations into the cytotoxic effects of hydrazones indicated that increased lipophilicity correlates with enhanced cell death in melanoma cell lines, suggesting that modifications to the structure of 4-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid could yield similar results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.